molecular formula C19H24ClNO3 B1437584 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline CAS No. 1040686-99-4

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline

Cat. No. B1437584
M. Wt: 349.8 g/mol
InChI Key: JZNXYRUREAXYMR-UHFFFAOYSA-N
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Description

“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline” is a chemical compound with the molecular formula C19H24ClNO3 and a molecular weight of 349.85 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.85. Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to .

Scientific Research Applications

Biotransformation and Metabolic Pathways

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline is associated with the biotransformation and metabolic pathways of related compounds. Studies reveal the metabolic transformations involving compounds like 1-(4-chlorophenyl)-3,3-dimethyltriazene and the production of modified anilines through processes like intramolecular hydroxylation-induced chlorine migration, emphasizing the complex pathways these compounds undergo in biological systems (Kolar & Schlesiger, 1975). Further, the impact of phenoxyacid compounds like MCPA on hepatic xenobiotic metabolizing enzymes elucidates the biochemical interactions of similar compounds in liver metabolism (Inomata et al., 1991).

Environmental Toxicity and Impact on Organisms

The compound’s chemical relatives have been used to assess the environmental toxicity, notably through the development assay using Daphnia magna embryos, indicating the utility of these compounds in ecological toxicity evaluations (Abe et al., 2001). These assessments are vital for understanding the environmental impact and safety of such chemical compounds.

Mechanism of Drug Action

The compound's structural and functional relations to other aniline derivatives have led to insights into the mechanisms of drug action, particularly in the context of antidepressant and anxiolytic effects. Studies on phenylpiperazine derivatives highlight their affinity for serotonergic and dopaminergic receptors, offering a framework for understanding the molecular interactions and therapeutic potentials of such compounds (Pytka et al., 2015).

Carcinogenic and Mutagenic Properties

Research on compounds structurally similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline, like N-hydroxy-aminonaphthalenes, has contributed to the understanding of carcinogenic and mutagenic properties, providing a scientific basis for evaluating the safety and potential risks associated with these chemicals (Belman et al., 1968).

Novel Synthetic Pathways and Pharmacological Investigation

In the realm of synthetic chemistry and pharmacology, the study and synthesis of structurally related compounds have facilitated the development of novel therapeutic agents with antihistaminic properties, underscoring the significance of these compounds in drug discovery and medicinal chemistry (Alagarsamy et al., 2009).

Future Directions

Given the limited information available, it’s difficult to speculate on future directions for research or applications of this compound .

properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3/c1-3-22-12-13-24-17-6-4-16(5-7-17)21-10-11-23-18-8-9-19(20)15(2)14-18/h4-9,14,21H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNXYRUREAXYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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